molecular formula C20H17ClN6O2 B2502147 N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888425-09-0

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2502147
CAS No.: 888425-09-0
M. Wt: 408.85
InChI Key: YNMZWNQKIGOSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidine acetamide class, characterized by a fused triazolo[4,5-d]pyrimidin-7-one core linked to a substituted phenyl group and an acetamide side chain. Key structural features include:

  • Triazolopyrimidine core: A bicyclic system combining triazole and pyrimidine rings, which is critical for biological activity due to its ability to mimic purine bases in enzyme binding .
  • 3,5-Dimethylphenyl group: Positioned on the triazole ring, the methyl groups may improve lipophilicity and metabolic stability.

The target compound likely shares a similar scaffold, with minor variations in substituents affecting its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-12-6-13(2)8-16(7-12)27-19-18(24-25-27)20(29)26(11-22-19)10-17(28)23-15-5-3-4-14(21)9-15/h3-9,11H,10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMZWNQKIGOSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole-3-Carboxylate with 1-(3,5-Dimethylphenyl)Butane-1,3-Dione

The triazolopyrimidine scaffold is synthesized via cyclocondensation between ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-(3,5-dimethylphenyl)butane-1,3-dione in refluxing acetic acid. This reaction proceeds through nucleophilic attack of the triazole’s amino group on the diketone’s carbonyl carbon, followed by cyclization and dehydration to yield ethyl 3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidine-6-carboxylate. The 3,5-dimethylphenyl group is introduced regioselectively at the C3 position due to steric and electronic effects of the methyl substituents.

Reaction Conditions

  • Solvent: Acetic acid
  • Temperature: Reflux (118°C)
  • Yield: 65–78%

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes basic hydrolysis using aqueous sodium hydroxide (2M) in ethanol/water (1:1) at 80°C for 6 hours to afford the corresponding carboxylic acid. This step is critical for subsequent functionalization.

Key Parameters

  • Base: NaOH (2M)
  • Solvent: Ethanol/water
  • Yield: >90%

Functionalization of the Triazolopyrimidine Core

Chlorination at Position 6

The carboxylic acid is converted to an acyl chloride using phosphorus oxychloride (POCl₃) in dichloromethane under nitrogen atmosphere. This step activates the C6 position for nucleophilic substitution.

Reaction Conditions

  • Chlorinating Agent: POCl₃ (3 equiv)
  • Catalyst: Pyridine (0.1 equiv)
  • Temperature: 60°C, 4 hours
  • Yield: 85–92%

Introduction of the Acetamide Side Chain

The C6-chlorinated intermediate reacts with 2-amino-N-(3-chlorophenyl)acetamide in dimethylformamide (DMF) at 100°C for 12 hours. This nucleophilic substitution replaces the chloride with the acetamide moiety, forming the methylene bridge.

Mechanistic Insights

  • Nucleophile: 2-Amino-N-(3-chlorophenyl)acetamide (prepared via acetylation of 3-chloroaniline with chloroacetyl chloride)
  • Base: Triethylamine (2 equiv) to scavenge HCl
  • Yield: 70–75%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates compared to toluene or chloroform. Elevated temperatures (80–100°C) improve substitution efficiency but risk decomposition beyond 110°C.

Catalytic Agents

Pyridine (10–40% w/w) accelerates chlorination by neutralizing HCl, while triethylamine ensures complete deprotonation of the amine nucleophile.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.56–7.49 (m, 3H, Ar-H), 6.98 (s, 2H, 3,5-dimethylphenyl-H), 4.32 (s, 2H, CH₂), 2.34 (s, 6H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Purity and Yield Optimization

Recrystallization from ethanol/water (7:3) achieves >98% purity (HPLC). Overall yield from initial cyclocondensation to final product is 42–48%.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Cyclocondensation Acetic acid, reflux Ethyl 3-oxobutanoate
Chlorination Agent POCl₃ SOCl₂
Coupling Solvent DMF Acetonitrile
Overall Yield 48% 42%

Method A offers higher yields due to efficient cyclization, while Method B provides better regiocontrol for substituted analogs.

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

The 3,5-dimethylphenyl group directs cyclization to the C3 position via steric hindrance. Alternative diketones (e.g., 1-(4-fluorophenyl)butane-1,3-dione) require longer reaction times (24 hours).

By-Product Formation

Over-chlorination at C7 is minimized by stoichiometric control of POCl₃ (3 equiv) and reaction monitoring via TLC.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolopyrimidine acetamide class includes several derivatives with modifications to the phenyl or acetamide groups. Below is a comparative analysis based on structural analogs and their reported properties:

Compound Key Substituents Molecular Weight (g/mol) Reported Activity Key Differences
Target Compound
(N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetamide)
3-Chlorophenyl (acetamide)
3,5-Dimethylphenyl (triazole)
~408.8* Hypothesized herbicidal/antiviral activity Reference compound for this analysis.
N-(3-Fluorophenyl)-2-[3-(3-fluorophenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide 3-Fluorophenyl (acetamide and triazole)
N-methyl
Not reported Unknown Fluorine substitution (smaller, more electronegative) may alter binding kinetics.
Flumetsulam
(N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide)
2,6-Difluorophenyl
Sulfonamide
325.3 Herbicide (ALS inhibitor) Sulfonamide group enhances solubility; fluorine positions critical for selectivity.
Oxadixyl
(N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
2,6-Dimethylphenyl
Oxazolidinyl
278.3 Fungicide Oxazolidinyl ring introduces conformational rigidity.

*Estimated based on structurally similar compounds .

Key Findings from Comparative Studies

3,5-Dimethylphenyl substituents increase steric bulk and lipophilicity compared to p-tolyl (), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity :

  • Triazolopyrimidine derivatives like flumetsulam inhibit acetolactate synthase (ALS), a target in herbicides . The target compound’s acetamide side chain may mimic the sulfonamide group in flumetsulam, suggesting similar mechanisms.
  • Oxadixyl ’s fungicidal activity relies on its oxazolidinyl group, which is absent in the target compound, highlighting the importance of the acetamide-triazole linkage for divergent biological roles .

For instance, 3-chlorophenyl vs. 2,6-difluorophenyl substitutions (flumetsulam) lead to distinct steric and electronic profiles, altering target specificity .

Research Implications and Gaps

  • Synthetic Accessibility : The triazolopyrimidine core is synthetically challenging but achievable via methods like Huisgen cycloaddition (implied by and ).
  • Unanswered Questions: No direct data on the target compound’s pharmacokinetics or toxicity exists in the provided evidence. Comparative studies with N-methyl-N-phenylacetamide derivatives () could clarify the role of N-substituents in activity modulation.

Biological Activity

N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article aims to synthesize available research findings and data on the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H20ClN5O2
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit broad-spectrum anticancer activity . For instance:

  • In vitro Studies : A study evaluated various derivatives against 60 cancer cell lines and found that similar compounds showed significant growth inhibition with IC50 values ranging from 0.7 to 39 µM across different cancer types. Notably, selectivity ratios indicated a strong preference for leukemia cell lines .
  • Mechanistic Insights : Mechanistic studies revealed that these compounds can induce apoptosis and cell cycle arrest at the S phase. For example:
    • Compound 1c exhibited comparable activity to established drugs like Duvelisib against PI3Kδ with an IC50 of 0.0034 μM.
    • Significant increases in early and late apoptosis were noted in HL60 cells treated with these compounds .

Data Summary

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

CompoundTarget Cell LinesIC50 (µM)Mechanism of Action
Compound 1cHL60 (Leukemia)0.0034PI3Kδ inhibition; induces apoptosis
Compound XIVHCT116 (Colon), MCF7 (Breast)0.09 - 4.03Arrests cell cycle at G2/M; increases caspase-3
Compound XVIIA549 (Lung), HeLa (Cervical)1.02 - 0.75Induces apoptosis; disrupts microtubule networks

Case Studies

Several case studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in cancer treatment:

  • Study on Melanoma and Leukemia : A derivative demonstrated strong anticancer activity against melanoma and leukemia with IC50 values as low as 2.4 µM. The study emphasized the compound's ability to induce cell cycle arrest and apoptosis through caspase activation mechanisms .
  • Broad-Spectrum Antitumor Activity : Another study reported that various triazolo-pyrimidine hybrids exhibited IC50 values ranging from 1.42 to 6.52 µM against multiple cancer cell lines including breast and lung cancers. The mechanism involved apoptosis induction and disruption of cellular structures essential for mitosis .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxo-triazolopyrimidin-6-yl]acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the triazolopyrimidine core through cyclization of substituted pyrimidine precursors under reflux in solvents like dimethylformamide (DMF) with catalysts such as triethylamine .
  • Step 2 : Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the N-(3-chlorophenyl) group to the triazolopyrimidine scaffold. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Critical Parameters : Temperature control (60–80°C) and anhydrous conditions are essential to avoid side reactions .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry of the triazolopyrimidine core .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., observed m/z vs. calculated for C22H20ClN5O2\text{C}_{22}\text{H}_{20}\text{ClN}_5\text{O}_2) .
  • HPLC-PDA : Ensures purity (>95%) by detecting impurities from incomplete coupling or oxidation .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : The triazolopyrimidine core shows affinity for kinases (e.g., CDKs) and redox enzymes (e.g., NADPH oxidase), with IC50_{50} values in the micromolar range in biochemical assays .
  • Anticancer Activity : In vitro cytotoxicity studies (e.g., MTT assay) against HeLa and MCF-7 cell lines reveal dose-dependent inhibition, though potency varies with substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for variables like cell passage number, serum concentration, and incubation time, which impact IC50_{50} reproducibility .
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding kinetics to targets like CDK2, complementing enzymatic assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies to identify outliers or confounding variables .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target specificity?

  • Methodological Answer :

  • Halogen Scanning : Replace the 3-chlorophenyl group with fluorine or bromine to modulate electron-withdrawing effects and improve binding to hydrophobic enzyme pockets .
  • Side Chain Modifications : Introduce methyl or methoxy groups at the 3,5-dimethylphenyl moiety to evaluate steric effects on target engagement .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with residues in the ATP-binding pocket of kinases .

Q. How can target engagement and mechanism of action be rigorously validated?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with CDK2 or related kinases to resolve binding modes at atomic resolution .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of the kinase in the presence of the compound .
  • CRISPR Knockout Models : Validate on-target effects by comparing activity in wild-type vs. CDK2-knockout cell lines .

Data Contradiction Analysis

Q. Why do solubility and stability profiles vary between similar triazolopyrimidine derivatives?

  • Methodological Answer :

  • Solubility : The 3-chlorophenyl group increases lipophilicity, reducing aqueous solubility. Use logP calculations (e.g., XLogP3) and experimental measurements (shake-flask method) to correlate structure with solubility .
  • Stability : Degradation under acidic conditions (e.g., pH < 4) may occur due to hydrolysis of the acetamide bond. Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.